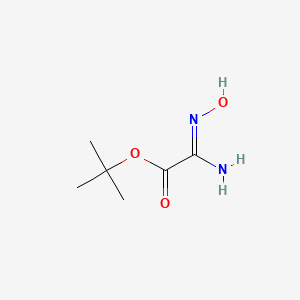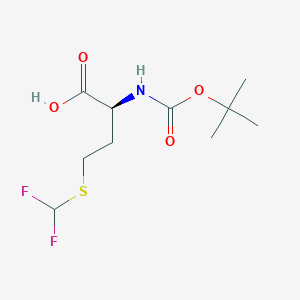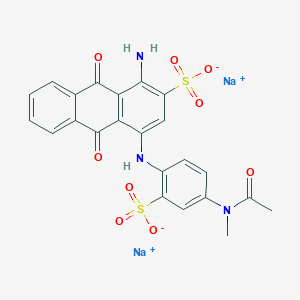
tert-butyl (N'-hydroxycarbamimidoyl)formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl (N’-hydroxycarbamimidoyl)formate: is an organic compound with the molecular formula C6H12N2O3 It is a derivative of formic acid and is characterized by the presence of a tert-butyl group and a hydroxycarbamimidoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (N’-hydroxycarbamimidoyl)formate typically involves the reaction of hydroxylamine hydrochloride with tert-butyl formate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran at elevated temperatures (around 75°C) for several hours. The product is then purified through extraction and recrystallization .
Industrial Production Methods: While specific industrial production methods for tert-butyl (N’-hydroxycarbamimidoyl)formate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions: tert-butyl (N’-hydroxycarbamimidoyl)formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: It can be reduced to form amines or hydroxylamines.
Substitution: The hydroxycarbamimidoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products: The major products formed from these reactions include oximes, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: tert-butyl (N’-hydroxycarbamimidoyl)formate is used as an intermediate in organic synthesis. It can be employed in the preparation of various functionalized compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may also serve as a probe for studying enzyme mechanisms and protein interactions.
Industry: In the industrial sector, tert-butyl (N’-hydroxycarbamimidoyl)formate can be used in the production of specialty chemicals, polymers, and materials with unique properties .
Mechanism of Action
The mechanism of action of tert-butyl (N’-hydroxycarbamimidoyl)formate involves its interaction with molecular targets such as enzymes and proteins. The hydroxycarbamimidoyl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other biological molecules. This interaction can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
tert-butyl N-hydroxycarbamate: A related compound with similar functional groups, used in organic synthesis and as a protecting group.
tert-butyl formate: Another derivative of formic acid, used as a reagent in organic synthesis.
tert-butyl 2-(N’-hydroxycarbamimidoyl)morpholine-4-carboxylate: A structurally related compound with applications in medicinal chemistry .
Uniqueness: tert-butyl (N’-hydroxycarbamimidoyl)formate is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C6H12N2O3 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
tert-butyl (2Z)-2-amino-2-hydroxyiminoacetate |
InChI |
InChI=1S/C6H12N2O3/c1-6(2,3)11-5(9)4(7)8-10/h10H,1-3H3,(H2,7,8) |
InChI Key |
HXOMMZFQLTXHIZ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C(=N/O)/N |
Canonical SMILES |
CC(C)(C)OC(=O)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]-acetic Acid](/img/structure/B13450837.png)
![2-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B13450845.png)



![(7-hexyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane](/img/structure/B13450871.png)


